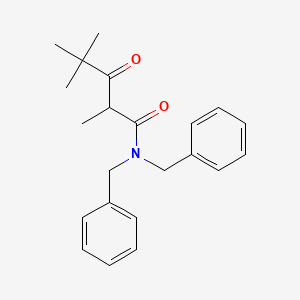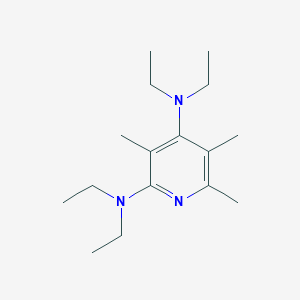
N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amination reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The process often includes purification steps like crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine undergoes various chemical reactions including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles like amines or thiols; often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N~2~,N~2~,N~4~,N~4~-tetraethyl-1,3,5-triazine-2,4-diamine: Known for its herbicidal properties.
N~2~,N~2~,N~4~,N~4~-Tetraethyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with similar chemical properties.
Uniqueness
N~2~,N~2~,N~4~,N~4~-Tetraethyl-3,5,6-trimethylpyridine-2,4-diamine stands out due to its specific pyridine-based structure, which imparts unique reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance.
Properties
CAS No. |
88596-74-1 |
|---|---|
Molecular Formula |
C16H29N3 |
Molecular Weight |
263.42 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N-tetraethyl-3,5,6-trimethylpyridine-2,4-diamine |
InChI |
InChI=1S/C16H29N3/c1-8-18(9-2)15-12(5)14(7)17-16(13(15)6)19(10-3)11-4/h8-11H2,1-7H3 |
InChI Key |
KUPJFQMFSLDVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=C1C)C)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


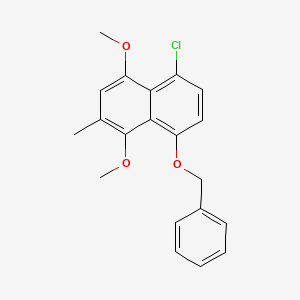
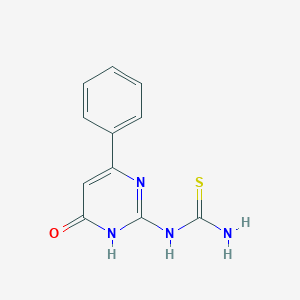

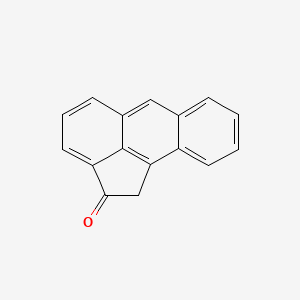

![8-(N-Ethoxybutanimidoyl)-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393098.png)
![1-[3-Chloro-2-(2,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14393106.png)
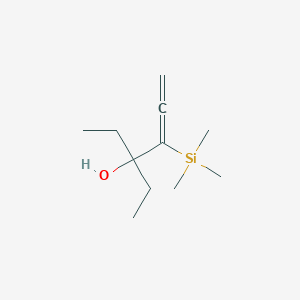

![10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14393115.png)

![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)

